molecular formula C24H44O10 B610278 Propargyl-PEG8-t-butyl ester CAS No. 2055014-96-3

Propargyl-PEG8-t-butyl ester

Cat. No. B610278
CAS RN: 2055014-96-3
M. Wt: 492.61
InChI Key: IGEMRRCREJIMCQ-UHFFFAOYSA-N
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Description

Propargyl-PEG8-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C24H44O10 . Its molecular weight is 492.61 g/mol . The InChI code for this compound is 1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23 (25)34-24 (2,3)4/h1H,6-22H2,2-4H3 .


Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 492.61 g/mol . It is a PEG reagent with an alkyne group and a t-butyl group . The compound is stored at -20°C .

Scientific Research Applications

Synthesis and Bioconjugation

Propargyl-PEG8-t-butyl ester is involved in the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are synthesized for the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

Catalytic Reactions

This compound plays a role in metal-catalyzed double migratory cascade reactions, offering a pathway to a wide range of functionalized products. This includes its application in synthesizing diverse structures through cascade reactions facilitated by transition metal catalysts like gold and platinum (Shiroodi & Gevorgyan, 2013).

Enantioselective Oxidation

The compound is used in enantioselective propargylic oxidation processes. It is involved in the copper-catalyzed acyloxylation of alkynes, demonstrating its significance in the creation of benzoyl esters of propargylic alcohols (Clark et al., 1998).

Polymer Modification

In polymer science, this compound is used to introduce a range of functionalities into polymers. This includes the modification of methyl ester side chains in poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which is crucial for biomedical applications due to PAOx's biocompatibility (Mees & Hoogenboom, 2015).

Chemical Synthesis and Protection

The compound is utilized in the synthesis and protection of chemical structures. For instance, it acts as a protecting group for amino, hydroxy, and carboxy functions, highlighting its versatility in organic synthesis (Fukase et al., 1999).

Gene Delivery Research

In gene delivery research, this compound is used for the site-specific conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains. This is a key step in creating multifunctional carriers for targeted gene delivery (Yu et al., 2011).

Mechanism of Action

Target of Action

Propargyl-PEG8-t-butyl ester is a PEG reagent that primarily targets azide-bearing compounds or biomolecules . The compound’s alkyne group enables the formation of a triazole linkage with these targets .

Mode of Action

The mode of action of this compound involves the formation of a triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by a copper catalyst . The t-butyl group of the compound can be hydrolyzed under acidic conditions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole linkage .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer . The presence of 8 units of PEG improves the hydrophilicity of the molecule, which can enhance its solubility in aqueous media . This property can potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can be used for various applications in research and drug delivery .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of a copper catalyst . The t-butyl group of the compound can be hydrolyzed under acidic conditions , and the formation of a triazole linkage requires a copper catalyst .

Safety and Hazards

The safety information for Propargyl-PEG8-t-butyl ester includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The propargyl group in Propargyl-PEG8-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make this compound a useful reagent in various chemical reactions.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23(25)34-24(2,3)4/h1H,6-22H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMRRCREJIMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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